molecular formula C16H24N2O B1403376 6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)- CAS No. 1401026-79-6

6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)-

Cat. No.: B1403376
CAS No.: 1401026-79-6
M. Wt: 260.37 g/mol
InChI Key: IJVNQJHHXLTQFV-OAHLLOKOSA-N
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Preparation Methods

Chemical Reactions Analysis

6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)- has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and in biology for understanding molecular interactions. In medicine, it is used for drug development and pharmacological studies. The compound is also used in industrial applications for the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of 6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)- can be compared with other similar compounds such as oliceridine and other spirocyclic amines. These compounds share similar structural features but differ in their specific molecular interactions and pharmacological effects. The uniqueness of 6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)- lies in its specific stereochemistry and its ability to interact with unique molecular targets .

Properties

IUPAC Name

2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c17-10-8-15(14-5-1-4-11-18-14)9-12-19-16(13-15)6-2-3-7-16/h1,4-5,11H,2-3,6-10,12-13,17H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVNQJHHXLTQFV-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCO2)(CCN)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)C[C@](CCO2)(CCN)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206232
Record name (9R)-9-(2-Pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401026-79-6
Record name (9R)-9-(2-Pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401026-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TRV-0109662
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401026796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9R)-9-(2-Pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRV-0109662
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEG0D9299T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)-
Reactant of Route 2
6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)-
Reactant of Route 3
6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)-
Reactant of Route 4
6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)-
Reactant of Route 5
6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)-
Reactant of Route 6
6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)-

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